3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid 3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13502223
InChI: InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-9(8-16)5-10(7-11)12(17)18/h5-7H,1-4H3,(H,17,18)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C#N
Molecular Formula: C14H16BNO4
Molecular Weight: 273.09 g/mol

3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS No.:

Cat. No.: VC13502223

Molecular Formula: C14H16BNO4

Molecular Weight: 273.09 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid -

Specification

Molecular Formula C14H16BNO4
Molecular Weight 273.09 g/mol
IUPAC Name 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Standard InChI InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-9(8-16)5-10(7-11)12(17)18/h5-7H,1-4H3,(H,17,18)
Standard InChI Key RATFSBRQBGWPSF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C#N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C#N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, reflects its functional groups and substitution pattern. The benzoic acid core is substituted at the 3-position with a cyano group (-CN) and at the 5-position with a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This arrangement confers both electronic and steric effects that influence its reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₆BNO₄
Molecular Weight273.09 g/mol
IUPAC Name3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C#N
InChI KeySNAJGLQVZIMTED-UHFFFAOYSA-N

The boronic ester group enhances stability compared to free boronic acids, reducing hydrolysis and oxidation during storage. The cyano group’s electron-withdrawing nature activates the benzene ring, facilitating electrophilic substitution reactions.

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis typically begins with a halogenated benzoic acid precursor, such as 3-cyano-5-bromobenzoic acid. A palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B₂pin₂) introduces the boronic ester group. The general reaction scheme is:

3-Cyano-5-bromobenzoic acid+B2pin2Pd catalyst, base3-Cyano-5-(pinacolatoboryl)benzoic acid\text{3-Cyano-5-bromobenzoic acid} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst, base}} \text{3-Cyano-5-(pinacolatoboryl)benzoic acid}

Key conditions include:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)

  • Base: Potassium acetate or carbonate

  • Solvent: Dimethylformamide (DMF) or 1,4-dioxane

  • Temperature: 80–100°C for 12–24 hours.

Yields typically range from 60–75%, with purity exceeding 95% after recrystallization.

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, improving yield and reducing reaction time. Automated systems monitor parameters like pH and temperature, ensuring consistency. For instance, a microreactor system with a residence time of 10 minutes achieves 85% yield at 120°C.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in the Suzuki-Miyaura reaction, forming carbon-carbon bonds between aryl boronic esters and aryl halides. For example, coupling with 4-bromoanisole produces 3-cyano-5-(4-methoxyphenyl)benzoic acid, a precursor for liquid crystal materials.

3-Cyano-5-Bpin-benzoic acid+Ar-XPd catalyst3-Cyano-5-Ar-benzoic acid+Byproducts\text{3-Cyano-5-Bpin-benzoic acid} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{3-Cyano-5-Ar-benzoic acid} + \text{Byproducts}

Table 2: Representative Coupling Partners and Products

Boronic EsterHalideProduct ApplicationYield
3-Cyano-5-Bpin-benzoic acid4-BromoanisoleLiquid crystal precursors78%
3-Cyano-5-Bpin-benzoic acid2-IodonaphthaleneFluorescent dyes65%

Pharmaceutical Intermediates

The cyano and carboxylic acid groups enable further functionalization. For instance, 3-cyano-5-(4-fluorophenyl)benzoic acid is a key intermediate in kinase inhibitor synthesis. The boronic ester’s stability allows for late-stage functionalization in drug discovery pipelines.

Comparison with Related Boronic Acid Derivatives

Structural Analogues

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 269409-73-6): Lacks the cyano group, reducing electron withdrawal and coupling reactivity .

  • 3-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 878194-92-4): Pyridine ring alters electronic properties, favoring coordination to transition metals .

Table 3: Reactivity Comparison

CompoundSuzuki-Miyaura Reaction Rate (k, s⁻¹)
3-Cyano-5-Bpin-benzoic acid1.2 × 10⁻³
3-Bpin-benzoic acid0.8 × 10⁻³
3-Cyano-4-Bpin-pyridine1.5 × 10⁻³

The cyano group in the target compound accelerates oxidative addition to palladium by 30% compared to non-cyano analogues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator